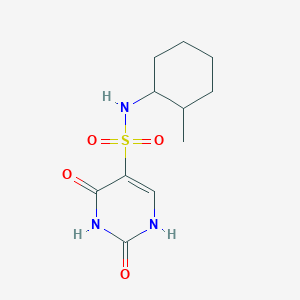
N-(2-methylcyclohexyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylcyclohexyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexyl group, a tetrahydropyrimidine ring, and a sulfonamide group. The presence of these functional groups contributes to its diverse chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylcyclohexyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide typically involves multiple steps. One common method starts with the preparation of 2-methylcyclohexylamine, which is then reacted with a suitable sulfonyl chloride to form the sulfonamide intermediate. This intermediate is further reacted with a dihydropyrimidine derivative under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to optimize the yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form. Additionally, stringent quality control measures are implemented to monitor the reaction parameters and product specifications .
化学反应分析
Types of Reactions
N-(2-methylcyclohexyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized compounds with different chemical properties .
科学研究应用
N-(2-methylcyclohexyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and protein binding.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of N-(2-methylcyclohexyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The sulfonamide group plays a crucial role in these interactions, as it can form hydrogen bonds and electrostatic interactions with the target molecules .
相似化合物的比较
Similar Compounds
Similar compounds to N-(2-methylcyclohexyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide include:
- N-(2-methylcyclohexyl)sulfamic acid
- N-(2-methylcyclohexyl)-2,3,4,5,6-pentafluoro-benzamide
- N-methylcyclohexylamine
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both the tetrahydropyrimidine ring and the sulfonamide group allows for versatile applications in various scientific fields .
属性
CAS 编号 |
1171706-59-4 |
|---|---|
分子式 |
C11H17N3O4S |
分子量 |
287.34 g/mol |
IUPAC 名称 |
N-(2-methylcyclohexyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C11H17N3O4S/c1-7-4-2-3-5-8(7)14-19(17,18)9-6-12-11(16)13-10(9)15/h6-8,14H,2-5H2,1H3,(H2,12,13,15,16) |
InChI 键 |
MHOABFDKNQXCEL-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCCC1NS(=O)(=O)C2=CNC(=O)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



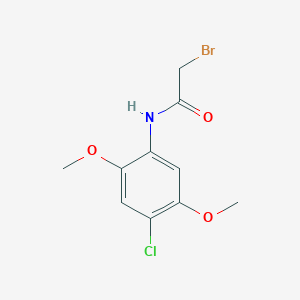
![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14135911.png)
![2-Pyridinecarboxylic acid, 5-[[(3-chlorophenyl)methyl]sulfinyl]-](/img/structure/B14135923.png)
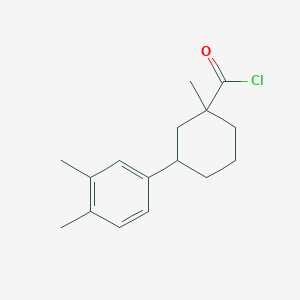

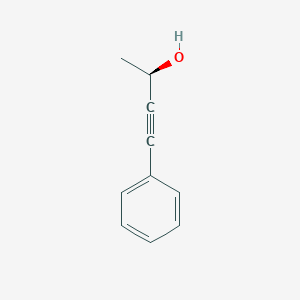
![2-[(Butoxymethoxy)methyl]oxirane](/img/structure/B14135950.png)


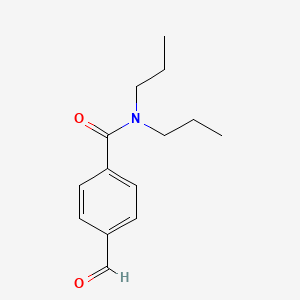
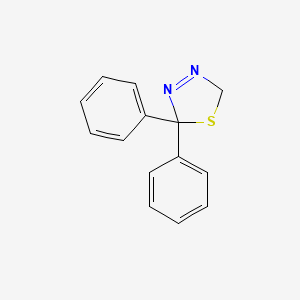
![4-[3-(4-Chlorophenyl)-4-methylpentyl]morpholine](/img/structure/B14135969.png)

